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molecular formula C5H10O4 B8442888 Methyl methoxymethyloxyacetate

Methyl methoxymethyloxyacetate

Cat. No. B8442888
M. Wt: 134.13 g/mol
InChI Key: MGFAPJQUDUFBHX-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

A solution of methyl glycolate (18.02 g) and triethylamine (20.24 g) in anhydrous methylene chloride (100 ml.) is added dropwise over 40 minutes to an ice-cold, stirring solution of chloromethyl methyl ether (17.7 g) in methylene chloride (200 ml.). The resulting mixture is allowed to stand overnight in a flask protected from moisture by a drying tube. The mixture is washed with water, 5% aqueous sodium bicarbonate, water, and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Distillation of the residue yields methyl methoxymethyloxyacetate.
Quantity
18.02 g
Type
reactant
Reaction Step One
Quantity
20.24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][OH:3].C(N(CC)CC)C.[CH3:14][O:15][CH2:16]Cl>C(Cl)Cl>[CH3:14][O:15][CH2:16][O:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
18.02 g
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
20.24 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
COCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
protected from moisture by a drying tube
WASH
Type
WASH
Details
The mixture is washed with water, 5% aqueous sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCOCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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